methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Pyrazoles are known to exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with biological targets. This change in structure translates into changes in properties, potentially affecting the compound’s interaction with its targets .
Biochemical Pathways
It’s worth noting that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Pyrazole derivatives are known to possess various biological activities , suggesting that this compound may also have diverse biological effects.
Biological Activity
Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered ring structure with a bromine atom and a cyclopropyl group, contributing to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 232.07 g/mol.
Pyrazoles, including this compound, exhibit various mechanisms of action that can influence their biological activity:
- Tautomerism : Pyrazoles can exist in tautomeric forms, which may affect their reactivity and interaction with biological targets.
- Enzyme Inhibition : Related compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as oxidative phosphorylation and calcium uptake mechanisms .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial and fungal strains .
- Anticancer Potential : Research suggests that pyrazole derivatives may serve as promising candidates for anticancer therapies due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of pyrazole derivatives, which may be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were measured to evaluate their effectiveness .
- Anticancer Activity : A study focused on the synthesis of various pyrazole derivatives showed that this compound displayed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was found to induce cell cycle arrest and apoptosis at specific concentrations .
- Inflammation Models : In vivo models of inflammation indicated that pyrazole derivatives could significantly reduce inflammatory markers, suggesting potential therapeutic applications in managing chronic inflammatory conditions .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)7-5(9)6(10-11-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNCRSJAAPEFAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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